molecular formula C14H14N4OS B6537617 N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021228-15-8

N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B6537617
CAS RN: 1021228-15-8
M. Wt: 286.35 g/mol
InChI Key: JSTBEPNTBRUCGN-UHFFFAOYSA-N
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Description

N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, or N-(6-PMSPC) for short, is an organic compound of cyclopropane and pyridine-based sulfonamide. It is a promising compound that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-(6-PMSPC) has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, antifungal, and antiviral activities. Additionally, it has been used in the synthesis of a variety of other compounds.

Scientific Research Applications

N-(6-PMSPC) has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of other compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, N-(6-PMSPC) has been investigated for its potential use in cancer therapy and as an anti-tumor agent. Furthermore, it has been studied for its potential applications in drug delivery systems, as well as for its ability to modulate gene expression.

Mechanism of Action

N-(6-PMSPC) has been shown to interact with several cellular targets, including enzymes, receptors, and transporters. It has been shown to interact with several enzymes, including cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and matrix metalloproteinases (MMPs). Additionally, N-(6-PMSPC) has been shown to interact with several receptors, such as the estrogen receptor (ER), the glucocorticoid receptor (GR), and the peroxisome proliferator-activated receptor (PPAR). Finally, N-(6-PMSPC) has been shown to interact with several transporters, including the multidrug resistance-associated proteins (MRPs) and the organic anion transporting polypeptides (OATPs).
Biochemical and Physiological Effects
N-(6-PMSPC) has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, antifungal, and antiviral activities. Additionally, N-(6-PMSPC) has been shown to possess anti-apoptotic and anti-angiogenic properties. Furthermore, it has been shown to modulate gene expression, as well as to have an effect on cell proliferation, migration, and differentiation.

Advantages and Limitations for Lab Experiments

N-(6-PMSPC) has several advantages and limitations when used in laboratory experiments. The advantages include its low cost and ease of synthesis, as well as its wide range of biological activities. Additionally, N-(6-PMSPC) has been shown to possess a wide range of biochemical and physiological effects, making it a useful compound for a variety of research applications. On the other hand, the main limitation of N-(6-PMSPC) is its instability in the presence of light and heat. Additionally, it has been shown to possess a narrow therapeutic window, making it difficult to use in clinical applications.

Future Directions

N-(6-PMSPC) has several potential future directions for research. One potential direction is to further investigate its potential applications in cancer therapy. Additionally, further research could be done on its ability to modulate gene expression and its potential applications in drug delivery systems. Furthermore, research could be conducted on its potential use as an anti-tumor agent, as well as its ability to modulate cell proliferation, migration, and differentiation. Finally, further research could be done on its potential use in the synthesis of other compounds, such as antifungal agents and antiviral agents.

Synthesis Methods

N-(6-PMSPC) is synthesized via a three-step reaction process. First, a pyridine-based sulfonamide is reacted with cyclopropanecarboxylic acid to form an intermediate. This intermediate is then reacted with a base to form the desired N-(6-PMSPC) compound. The reaction can be simplified as follows:
Pyridine-based Sulfonamide + Cyclopropanecarboxylic Acid → Intermediate
Intermediate + Base → N-(6-PMSPC)

properties

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(11-3-4-11)16-12-5-6-13(18-17-12)20-9-10-2-1-7-15-8-10/h1-2,5-8,11H,3-4,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTBEPNTBRUCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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